4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline
Description
The exact mass of the compound 4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline is 410.10487624 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(quinazolin-4-ylsulfanylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-25-15-8-12(9-16(26-2)18(15)27-3)19-24-23-17(28-19)10-29-20-13-6-4-5-7-14(13)21-11-22-20/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHYHSVBFUSVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CSC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline” contains a trimethoxyphenyl (TMP) group, which is known to serve as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the binding sites of their targets. For instance, it is crucial for the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. Alteration of the TMP moiety has been found to decrease the biological activity of such analogs.
Biochemical Pathways
The TMP group affects various biochemical pathways through its interaction with its targets. For example, by inhibiting tubulin, it can disrupt microtubule dynamics, which is crucial for cell division and can lead to cell cycle arrest. By inhibiting Hsp90, it can disrupt protein folding and degrade client proteins, leading to the disruption of several signaling pathways.
Pharmacokinetics
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs, suggesting that it may have favorable adme properties.
Result of Action
The TMP group has displayed notable anti-cancer effects. It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent. It has also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
